

Application Notes and Protocols: Celangulin V as a V-ATPase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Celangulin

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Abstract

Celangulin V, a natural compound isolated from *Celastrus angulatus*, has been identified as a potent inhibitor of Vacuolar-type H⁺-ATPase (V-ATPase). This enzyme is crucial for various physiological processes in insects, particularly in energizing secondary active transport across the midgut epithelium.[1][2] The inhibition of V-ATPase by **Celangulin V** disrupts ion homeostasis and nutrient absorption, leading to insecticidal effects.[3][4] These application notes provide detailed protocols for the preparation of V-ATPase enriched vesicles from insect midguts and for performing a V-ATPase inhibition assay to evaluate the potency of **Celangulin V** and other potential inhibitors.

Introduction

Vacuolar-type H⁺-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles and in the plasma membranes of specialized cells.[3] In the midgut of many insects, V-ATPase is highly expressed in the apical membrane of goblet cells and plays a critical role in establishing the proton motive force necessary for nutrient uptake and maintaining the high luminal pH.[1][2][5] **Celangulin V** has been shown to be a competitive inhibitor of ATP hydrolysis by binding to the V-ATPase complex, with demonstrated interactions with subunits a, H, and B in *Mythimna separata*. [3][4][6] This makes **Celangulin V** a valuable tool for studying V-ATPase function and a potential lead compound for the development of novel insecticides.

Data Presentation

The inhibitory potency of **Celangulin V** against V-ATPase has been quantified, although it is important to note that the solubility of **Celangulin V** can impact the accuracy of these measurements.^[7]

Compound	Target Enzyme Source	Assay Type	IC50	Ki	Reference
Celangulin V	Mythimna separata V-ATPase (recombinant A/B subunits)	ATP Hydrolysis	0.0698 mM	0.01004 mM (10.0 µM)	^[3] ^[7]
Bafilomycin A1	Bovine V-ATPase	Proton Translocation	~0.06 nM	-	^[8]
Bafilomycin A1	Various (plant, fungal, animal)	V-ATPase Activity	4 - 400 nmol/mg protein	-	^[9]

Note: The IC50 value for **Celangulin V** was recalculated from the original publication due to initial inaccuracies in the extrapolation from the inhibition curve.^[7]

Experimental Protocols

Preparation of V-ATPase Enriched Brush Border Membrane Vesicles (BBMV) from Insect Midguts

This protocol is adapted from the method described by Wolfersburger et al. (1987) for the preparation of BBMV from lepidopteran larvae.^[10]

Materials:

- Midguts from late-instar larvae (e.g., *Mythimna separata*, *Manduca sexta*)

- Buffer A: 300 mM D-sorbitol, 5 mM EGTA, 17 mM Tris/HCl, pH 7.5
- 24 mM MgCl₂ solution
- Buffer B: 150 mM D-sorbitol, 2.5 mM EGTA, 8.5 mM Tris/HCl, 12 mM MgCl₂, pH 7.5
- Homogenizer with a Teflon pestle
- Refrigerated centrifuge
- Liquid nitrogen and storage vials

Procedure:

- Dissect midguts from the larvae on ice.
- Remove the gut contents, including the peritrophic membrane, and wash the midguts in ice-cold Buffer A.
- Suspend the cleaned midguts in Buffer A at a 10% (w/v) ratio.
- Add an equal volume of 24 mM MgCl₂ to the midgut suspension and incubate on ice for 15 minutes.
- Homogenize the suspension with a Teflon pestle in a glass tube (e.g., 9 strokes at 3000 rpm).
- Centrifuge the homogenate at 2,500 x g for 15 minutes at 4°C.
- Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C.
- Discard the supernatant and resuspend the resulting BBMV pellet in Buffer B.
- Homogenize the resuspended pellet with a single stroke of the pestle at 3000 rpm.
- Determine the protein concentration of the BBMV suspension.
- Aliquot the BBMV suspension, snap-freeze in liquid nitrogen, and store at -80°C until use.

Celangulin V-ATPase Inhibition Assay (ATP Hydrolysis)

This assay measures the V-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

- V-ATPase enriched BBMV or recombinant V-ATPase complex
- Assay Buffer: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl₂
- ATP solution (e.g., 1.6 mM final concentration)
- **Celangulin V** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Bafilomycin A1 (positive control, e.g., 10-100 nM final concentration)[9]
- Vehicle control (e.g., DMSO)
- Ice-cold 15% (w/v) trichloroacetic acid (TCA)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
- 96-well microplate and plate reader

Procedure:

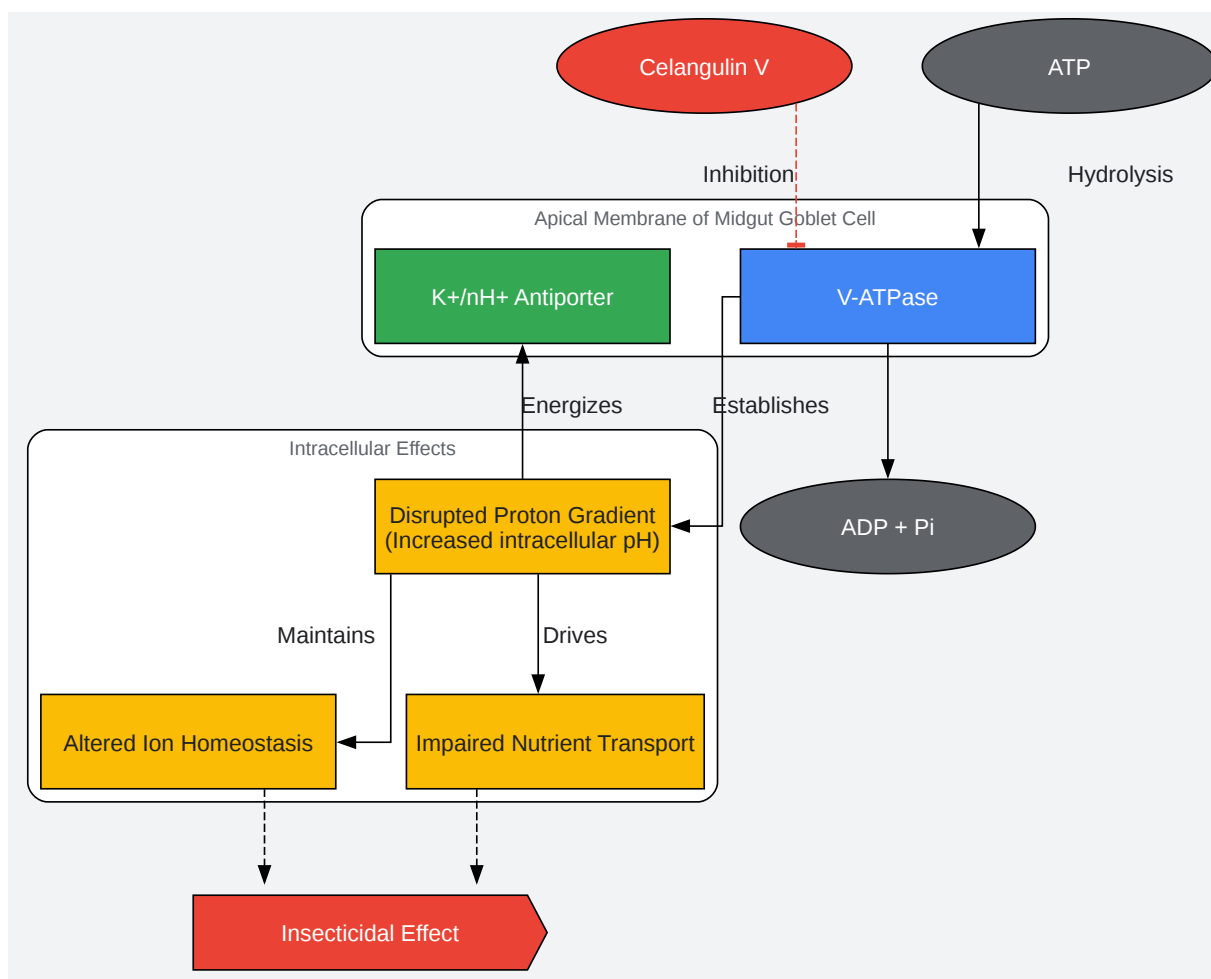
- Reaction Setup:
 - In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:
 - 400 µL of Assay Buffer
 - V-ATPase enzyme preparation (BBMVs or recombinant protein)
 - **Celangulin V** at various concentrations (or Bafilomycin A1 for positive control, or vehicle for negative control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[7]

- Initiate Reaction:
 - Pre-incubate the reaction mixture at 37°C for 5 minutes.
 - Add ATP solution to a final concentration of 1.6 mM to start the reaction.
- Incubation:
 - Incubate the reaction mixture at 37°C for an appropriate time (e.g., 5-20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction:
 - Terminate the reaction by adding an equal volume of ice-cold 15% TCA.
- Phosphate Detection:
 - Centrifuge the stopped reaction mixture to pellet any precipitate.
 - Transfer the supernatant to a new tube or well.
 - Add the phosphate detection reagent according to the manufacturer's instructions. A common method involves adding a solution of ammonium molybdate and malachite green, followed by a color development period.[\[11\]](#)
 - Measure the absorbance at the appropriate wavelength (e.g., 600-660 nm for Malachite Green).[\[11\]](#)
- Data Analysis:
 - Create a standard curve using known concentrations of inorganic phosphate.
 - Calculate the amount of Pi released in each reaction.
 - Determine the percentage of V-ATPase inhibition for each concentration of **Celangulin V** compared to the vehicle control.

- Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

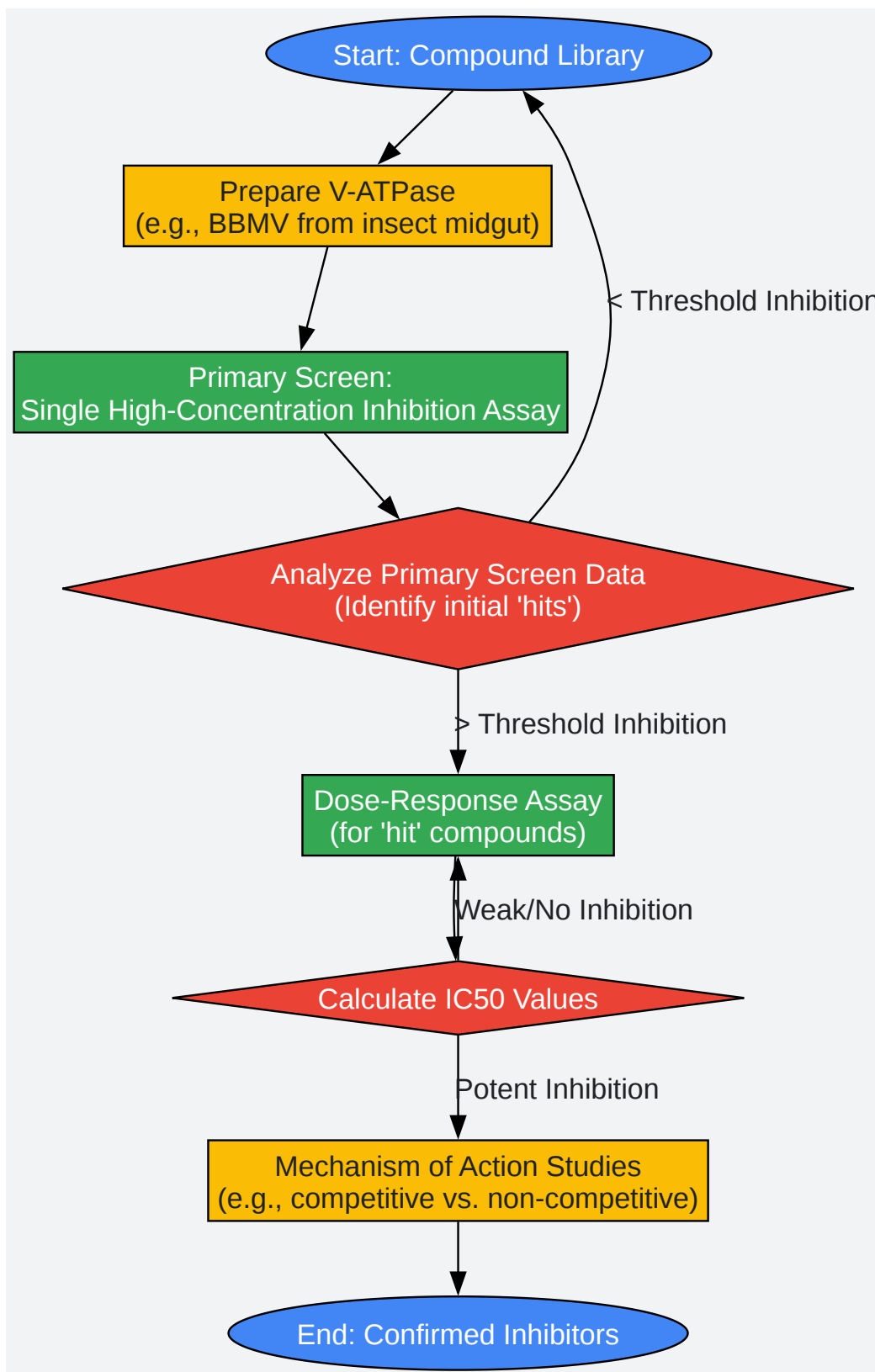
Signaling Pathway of V-ATPase Inhibition in Insect Midgut



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Caption: Inhibition of V-ATPase by **Celanguin** V disrupts the proton gradient, leading to impaired ion homeostasis and nutrient transport, ultimately causing an insecticidal effect.

Experimental Workflow for Screening V-ATPase Inhibitors



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Caption: A generalized workflow for the screening and characterization of potential V-ATPase inhibitors, from a compound library to confirmed hits.

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